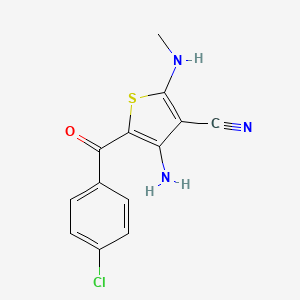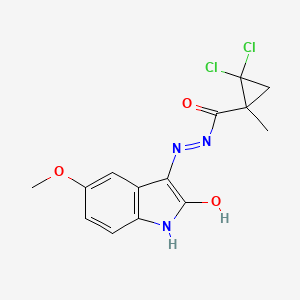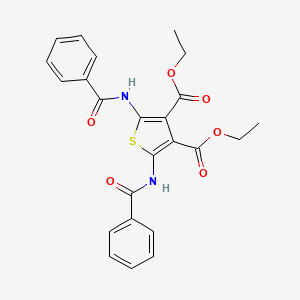![molecular formula C14H23Cl2NO4 B6056773 1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6056773.png)
1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride, also known as 'Phenoxybenzamine hydrochloride,' is a medication used to treat high blood pressure and sweating associated with certain tumors. It is classified as an alpha-blocker drug that works by relaxing blood vessels and improving blood flow.
作用机制
Phenoxybenzamine hydrochloride works by blocking the alpha-adrenergic receptors present in the smooth muscles of blood vessels, resulting in their relaxation and increased blood flow. It also blocks the release of adrenaline and noradrenaline hormones, which further helps in reducing blood pressure. The drug has a long-lasting effect and is slowly metabolized by the liver.
Biochemical and Physiological Effects:
The use of Phenoxybenzamine hydrochloride has been associated with several biochemical and physiological effects. It has been shown to increase plasma renin activity, which is an enzyme that regulates blood pressure. It also increases the excretion of sodium and water, leading to a decrease in blood volume. The drug has been found to have a positive effect on lipid metabolism, reducing the levels of low-density lipoprotein (LDL) cholesterol and increasing the levels of high-density lipoprotein (HDL) cholesterol.
实验室实验的优点和局限性
Phenoxybenzamine hydrochloride is widely used in laboratory experiments to study the effects of alpha-blockers on blood vessels and blood pressure regulation. It has been found to be a useful tool in investigating the mechanisms underlying hypertension and autonomic dysfunction. However, the drug has some limitations, such as its non-specificity for alpha-adrenergic receptors, which can lead to unwanted side effects. It can also cause orthostatic hypotension, a condition in which blood pressure drops upon standing up, leading to dizziness and fainting.
未来方向
There are several future directions for the research on Phenoxybenzamine hydrochloride. One of the areas of interest is the development of more selective alpha-blockers that target specific subtypes of alpha-adrenergic receptors. This could lead to the development of more effective and safer drugs for the treatment of hypertension and autonomic dysfunction. Another area of research is the investigation of the potential use of Phenoxybenzamine hydrochloride in the treatment of other medical conditions, such as migraine headaches and urinary incontinence.
Conclusion:
Phenoxybenzamine hydrochloride is a medication with a long history of use in the treatment of hypertension and autonomic dysfunction. It works by blocking the alpha-adrenergic receptors present in the smooth muscles of blood vessels, leading to their relaxation and increased blood flow. The drug has several biochemical and physiological effects, such as increasing plasma renin activity and improving lipid metabolism. While it has some limitations, it remains a useful tool in laboratory experiments investigating blood pressure regulation and autonomic dysfunction. Further research is needed to explore its potential use in the treatment of other medical conditions and to develop more selective alpha-blockers.
合成方法
Phenoxybenzamine hydrochloride is synthesized by the reaction of 4-chlorobenzyl chloride with N,N-bis(2-hydroxyethyl)amine in the presence of a base, followed by acidification with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
Phenoxybenzamine hydrochloride has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in the treatment of pheochromocytoma, a rare tumor that secretes excessive amounts of adrenaline and noradrenaline hormones. It is also used to manage symptoms associated with autonomic dysfunction, such as Raynaud's phenomenon, which causes the blood vessels in the fingers and toes to narrow, leading to pain and numbness.
属性
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO4.ClH/c15-13-3-1-12(2-4-13)10-20-11-14(19)9-16(5-7-17)6-8-18;/h1-4,14,17-19H,5-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYWTFGBOKNKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(CN(CCO)CCO)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B6056703.png)
![4-({[3-(3,4-dimethylbenzoyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6056709.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)-3-furamide](/img/structure/B6056714.png)
![5-oxo-5-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B6056730.png)

![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methylpiperidine](/img/structure/B6056745.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)

![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B6056765.png)
![methyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056777.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-thienyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6056785.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)